3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-23(2)15-6-4-5-13(9-15)18(25)21-11-16-17(20-8-7-19-16)14-10-22-24(3)12-14/h4-10,12H,11H2,1-3H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIIXQRYIGPQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC(=CC=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Pyrazine Formation: The pyrazole is then reacted with a suitable precursor to form the pyrazine ring. This step often involves cyclization reactions.
Benzamide Formation: The benzamide core is synthesized separately, typically through the reaction of a benzoyl chloride with an amine.
Coupling Reaction: The final step involves coupling the pyrazinylmethyl group with the benzamide core. This is usually achieved through a nucleophilic substitution reaction, where the dimethylamino group acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: The benzamide core can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention in medicinal chemistry for its potential as a pharmacophore in drug design. Key areas of investigation include:
1. Enzyme Inhibition:
- The compound is being studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways, potentially leading to new therapeutic agents for diseases such as cancer and inflammation.
2. Receptor Targeting:
- Research indicates that the compound may interact with certain receptors involved in neurological and metabolic processes, making it a candidate for treating conditions like depression and obesity.
3. Structure-Activity Relationship Studies:
- The unique combination of the dimethylamino group and the pyrazine moiety allows researchers to explore how structural modifications affect biological activity, aiding in the design of more potent derivatives.
Biological Studies
In biological research, 3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide serves as a valuable probe for studying various biological pathways:
1. Mechanism of Action:
- The compound's interaction with enzymes and receptors is facilitated by hydrogen bonding and electrostatic interactions from the dimethylamino group, along with π-π stacking from the pyrazine and benzamide moieties, allowing modulation of target activity.
2. Case Studies:
- A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vitro, comparable to standard treatments like diclofenac (Prajapat & Talesara, 2016) .
- Another investigation reported its potential as an anti-cancer agent by inhibiting specific kinases involved in tumor growth (Chang et al., 2012) .
Industrial Chemistry Applications
In industrial settings, this compound can serve as an intermediate in synthesizing more complex organic molecules:
1. Synthesis of Derivatives:
- The compound can be modified to create derivatives with enhanced properties for use in pharmaceuticals or agrochemicals.
2. Reaction Pathways:
- Various chemical reactions such as oxidation and substitution can be employed to functionalize the compound further, allowing it to serve diverse industrial purposes.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the pyrazine and benzamide moieties can engage in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and inferred functional differences between the target compound and related benzamide derivatives.
Table 1: Structural and Functional Comparison of Benzamide Derivatives
*logP values estimated via computational tools (e.g., ChemDraw).
Key Research Findings
Substituent Effects on Solubility and Bioavailability The target compound’s dimethylamino group likely improves aqueous solubility compared to lipophilic groups like the trifluoromethyl in compound 25 . However, the carbamimidoyl group in F340-0078 may reduce solubility due to increased hydrophobicity (~logP 4.0 vs. ~2.5) .
Heterocyclic Influence on Binding Interactions Pyrazine (target) and pyrimidine ( compounds) cores differ in nitrogen positioning, which may alter hydrogen-bonding patterns with enzymatic targets (e.g., kinases or receptors) .
Synthetic Methodologies
- Amide coupling (common in and ) is a scalable route for benzamide derivatives, though fluorinated or triazole-containing analogs () may require specialized reagents .
Structural Characterization Techniques
While direct data for the target compound are unavailable, analogous compounds (e.g., ) emphasize:
Biological Activity
3-(dimethylamino)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide, a complex organic compound, has garnered interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a benzamide core linked to a dimethylamino group and a pyrazinylmethyl moiety. Its IUPAC name is 3-(dimethylamino)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide, with the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N6O |
| CAS Number | 2034230-06-1 |
| InChI | InChI=1S/C18H20N6O |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pyrazine and benzamide moieties facilitate π-π stacking and hydrophobic interactions. These interactions can modulate the activity of various biological pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazole-based compounds. For instance, aminopyrazoles have demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The compound's structural features may enhance its efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Anti-inflammatory Effects
Compounds with similar structures have shown promise in reducing inflammation. For example, certain derivatives have been identified as effective inhibitors of TNF-alpha release and glial activation in models of neuroinflammation . This suggests that this compound may possess similar anti-inflammatory properties.
Enzyme Inhibition
The compound's interaction with specific enzymes could be significant for therapeutic applications. For instance, it may inhibit kinases involved in cancer progression or inflammatory responses, similar to findings with other benzamide derivatives .
Comparative Analysis
To understand its unique properties better, a comparison with structurally related compounds is essential. The following table summarizes key differences:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-(dimethylamino)-N-(pyrazin-2-ylmethyl)benzamide | Lacks pyrazole ring | Reduced binding affinity |
| N-(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methylbenzamide | Lacks dimethylamino group | Altered solubility and reactivity |
| 3-benzazepines | Exhibits high cytotoxicity | Effective against HL-60 leukemia cells |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Studies : A study on 7,8-dihydroxy-benzazepines demonstrated that certain derivatives exhibited cytotoxic effects twice as potent as dopamine against HL-60 cells .
- Inflammation Models : Research on aminopyrazole derivatives showed significant inhibition of LPS-induced TNF-alpha release in vivo, indicating potential for treating neuroinflammatory diseases .
- Kinase Inhibition : Investigations into benzamide derivatives revealed their ability to inhibit RET kinase activity, suggesting a pathway for cancer therapy development .
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and what key intermediates are involved?
Answer:
The synthesis typically involves multi-step protocols, starting with functionalization of pyrazine and pyrazole rings. A general approach includes:
- Step 1: Alkylation or nucleophilic substitution reactions to introduce the pyrazol-4-yl group onto pyrazine. For example, coupling 3-(1-methyl-1H-pyrazol-4-yl)pyrazine with a benzamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Amide bond formation between the pyrazine-methyl intermediate and 3-(dimethylamino)benzoic acid derivatives using coupling reagents like EDCI or HOBt .
- Key intermediates: 5-(1-Methyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (for heterocyclic coupling) and substituted benzoyl chlorides (for amidation) .
Advanced: How can researchers optimize reaction conditions to address steric hindrance during pyrazine-pyrazole coupling?
Answer:
Steric hindrance from the 1-methylpyrazole group often reduces yields. Optimization strategies include:
- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of bulky intermediates .
- Catalysis: Palladium-based catalysts (e.g., Pd(PPh₃)₄) or microwave-assisted heating can accelerate coupling reactions .
- Base strength: Stronger bases like Cs₂CO₃ may improve deprotonation efficiency in hindered environments .
- Reaction monitoring: Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .
Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR: Identify proton environments (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, pyrazine aromatic protons at δ ~8.5–9.0 ppm) .
- FTIR: Confirm amide C=O stretch (~1650 cm⁻¹) and pyrazine/pyrazole ring vibrations (~1500–1600 cm⁻¹) .
- Mass spectrometry (HRMS): Verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography: Resolve 3D conformation, particularly the dihedral angle between benzamide and pyrazine rings .
Advanced: How should contradictory bioactivity data across assays be methodologically resolved?
Answer:
Contradictions often arise from assay-specific variables. Validation steps include:
- Target specificity: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .
- Cellular context: Compare results in different cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-dependent effects .
- Dose-response curves: Ensure linearity across concentrations; non-linear effects may indicate off-target interactions .
- Computational cross-check: Align experimental IC₅₀ values with molecular docking predictions (e.g., AutoDock Vina) to validate binding modes .
Basic: What purification techniques are recommended for isolating this compound from by-products?
Answer:
- Column chromatography: Use silica gel with gradient elution (e.g., 5–10% MeOH in DCM) to separate polar by-products .
- Recrystallization: Optimize solvent pairs (e.g., ethyl acetate/hexane) for high-purity crystals .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities .
Advanced: How can DFT calculations enhance SAR studies for pyrazine-pyrazole derivatives?
Answer:
DFT methods (e.g., B3LYP/6-31G*) enable:
- Electrostatic potential mapping: Identify nucleophilic/electrophilic regions influencing receptor binding .
- Conformational analysis: Compare energy-minimized structures to crystallographic data to validate bioactive conformers .
- Reactivity indices: Predict sites for chemical modification (e.g., Fukui indices guide functionalization of pyrazine C-H bonds) .
Basic: What stability parameters are critical for long-term storage of this compound?
Answer:
- Temperature: Store at –20°C in amber vials to prevent thermal degradation .
- Moisture control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
- pH stability: Avoid aqueous solutions with pH <5 or >8 to prevent dimethylamino group protonation or deprotonation .
Advanced: How do modifications to the pyrazole ring impact biological activity?
Answer:
- Substituent position: 1-Methyl substitution (vs. 1-H) enhances metabolic stability but may reduce solubility .
- Electron-withdrawing groups: Fluorine at the pyrazole C5 position increases target affinity (e.g., kinase inhibition) but may introduce toxicity .
- Ring expansion: Replacing pyrazole with triazole alters hydrogen-bonding capacity, requiring re-optimization of dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
